molecular formula C11H16ClN B12955957 (R)-1-(4-Chlorophenyl)-3-methylbutan-1-amine

(R)-1-(4-Chlorophenyl)-3-methylbutan-1-amine

Cat. No.: B12955957
M. Wt: 197.70 g/mol
InChI Key: PGWGGHJHFDCJDR-LLVKDONJSA-N
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Description

®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the enantioselective addition of arylboronic acids to N-substituted aldimines, catalyzed by rhodium complexes . This method provides high yields and excellent enantioselectivity.

Industrial Production Methods

Industrial production of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine may involve large-scale catalytic processes, utilizing similar enantioselective catalysts to ensure the production of the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

®-1-(4-Chlorophenyl)-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, with different biological activity.

    4-Chlorophenylacetic acid: A related compound with a different functional group.

    4-Chlorophenylpiperidin-4-ol: Another compound with a 4-chlorophenyl group, used in different applications.

Uniqueness

®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1

InChI Key

PGWGGHJHFDCJDR-LLVKDONJSA-N

Isomeric SMILES

CC(C)C[C@H](C1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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